anti-TNBC agent-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

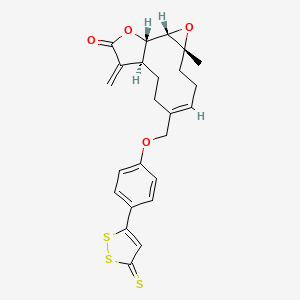

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24O4S3 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-8-[[4-(5-sulfanylidenedithiol-3-yl)phenoxy]methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C24H24O4S3/c1-14-18-10-5-15(4-3-11-24(2)22(28-24)21(18)27-23(14)25)13-26-17-8-6-16(7-9-17)19-12-20(29)31-30-19/h4,6-9,12,18,21-22H,1,3,5,10-11,13H2,2H3/b15-4+/t18-,21-,22-,24+/m0/s1 |

InChI Key |

YMBSYMMRLQHOJD-SVKFYZNQSA-N |

Isomeric SMILES |

C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@@H]1O2)OC(=O)C3=C)/COC4=CC=C(C=C4)C5=CC(=S)SS5 |

Canonical SMILES |

CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC4=CC=C(C=C4)C5=CC(=S)SS5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anti-TNBC Agent-4 (Proxy: Sacituzumab Govitecan)

This guide provides a detailed overview of the mechanism of action for a representative anti-Triple-Negative Breast Cancer (TNBC) agent, Sacituzumab Govitecan. For the purpose of this technical document, "Anti-TNBC Agent-4" will be exemplified by this Trop-2-directed antibody-drug conjugate (ADC).

Introduction to Sacituzumab Govitecan

Sacituzumab govitecan is an antibody-drug conjugate that offers a targeted therapeutic approach for TNBC.[1][2] It is composed of three key components:

-

A humanized monoclonal antibody (sacituzumab) that targets the Trop-2 receptor.

-

The cytotoxic payload, SN-38, which is the active metabolite of irinotecan.[1][2][3]

-

A hydrolysable linker (CL2A) that connects the antibody to the payload.

The design of this ADC allows for the selective delivery of a potent chemotherapeutic agent directly to cancer cells that overexpress the Trop-2 antigen, thereby aiming to increase efficacy while minimizing systemic toxicity.

Core Mechanism of Action

The therapeutic effect of sacituzumab govitecan is achieved through a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of its payload.

2.1. Targeting and Binding to Trop-2

The process begins with the sacituzumab antibody component recognizing and binding to the Trop-2 receptor on the surface of TNBC cells. Trop-2, a transmembrane glycoprotein, is highly expressed in a large proportion of TNBC cases and is associated with aggressive tumor characteristics and poor prognosis. This high expression in tumor cells compared to normal tissue makes it an attractive therapeutic target.

2.2. Internalization and Intracellular Drug Release

Following the binding of the ADC to the Trop-2 receptor, the entire complex is internalized by the cancer cell. Once inside the cell, the hydrolysable linker is cleaved, releasing the cytotoxic payload, SN-38, directly into the cytoplasm. This intracellular release mechanism is crucial for maximizing the cytotoxic effect on the target cancer cells while minimizing exposure to healthy tissues.

2.3. Induction of DNA Damage and Apoptosis

The released SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By inhibiting topoisomerase I, SN-38 leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. This irreversible DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.

2.4. The Bystander Effect

A key feature of sacituzumab govitecan's mechanism is the "bystander effect". The released SN-38 is membrane-permeable and can diffuse out of the targeted Trop-2-positive cancer cell and into adjacent tumor cells, including those that may have low or no Trop-2 expression. This allows the cytotoxic effect to extend beyond the directly targeted cells, enhancing the overall anti-tumor activity within the heterogeneous tumor microenvironment.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of sacituzumab govitecan and the role of its target, Trop-2.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of sacituzumab govitecan has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of Sacituzumab Govitecan

| Cell Line/Model | Trop-2 Expression | Outcome Measure | Result | Reference |

| Ovarian Cancer PDX | Positive | Tumor Growth Inhibition | Significant inhibition vs. control (p < 0.0001) | |

| Ovarian Cancer PDX | Positive | Median Survival | Not reached at day 50 vs. 25 days for control | |

| Uterine Carcinosarcoma Xenografts | Positive | Tumor Growth Inhibition | Significant inhibition vs. control (p=0.004) | |

| Uterine Carcinosarcoma Xenografts | Positive | Overall Survival at 90 days | Significantly improved vs. control (p<0.0001) |

Table 2: Clinical Efficacy in Metastatic TNBC (ASCENT Trial)

| Outcome Measure | Sacituzumab Govitecan | Standard Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival | 5.6 months | 1.7 months | 0.41 (0.32-0.52) | <0.001 | |

| Median Overall Survival | 12.1 months | 6.7 months | 0.48 (0.38-0.59) | <0.001 | |

| Objective Response Rate | 35% | 5% | - | <0.001 |

Experimental Protocols

The following are descriptions of key experimental methodologies used to evaluate the mechanism and efficacy of sacituzumab govitecan.

5.1. In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic effect of sacituzumab govitecan on cancer cell lines with varying levels of Trop-2 expression.

-

Methodology:

-

Cancer cell lines (e.g., TNBC, ovarian, uterine) are cultured under standard conditions.

-

Trop-2 expression levels are quantified using flow cytometry.

-

Cells are seeded in 96-well plates and treated with increasing concentrations of sacituzumab govitecan, a non-targeting ADC control, or the free payload (SN-38).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.

-

5.2. Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the in vivo anti-tumor activity of sacituzumab govitecan in a model that closely mimics human tumors.

-

Methodology:

-

Tumor fragments from patients with TNBC are surgically implanted into immunocompromised mice (e.g., NOD/SCID).

-

Once tumors are established and reach a specified volume, mice are randomized into treatment and control groups.

-

The treatment group receives sacituzumab govitecan intravenously at a predetermined dose and schedule. Control groups may receive vehicle, a non-targeting ADC, or standard chemotherapy.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors are harvested for further analysis (e.g., immunohistochemistry for Trop-2 and markers of apoptosis).

-

Overall survival is also monitored as a key endpoint.

-

5.3. Flow Cytometry for Trop-2 Expression

-

Objective: To quantify the expression of Trop-2 on the surface of cancer cells.

-

Methodology:

-

Single-cell suspensions are prepared from cell lines or dissociated tumors.

-

Cells are incubated with a primary antibody specific for Trop-2, which is either directly conjugated to a fluorophore or is detected by a fluorescently labeled secondary antibody.

-

An isotype control antibody is used to account for non-specific binding.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The percentage of Trop-2 positive cells and the mean fluorescence intensity are determined to quantify Trop-2 expression levels.

-

5.4. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Objective: To determine if the antibody component of sacituzumab govitecan can induce an immune response against cancer cells.

-

Methodology:

-

Trop-2 positive target cancer cells are labeled with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.

-

Effector cells, typically peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells, are isolated from healthy donors.

-

Target cells are incubated with effector cells at a specific effector-to-target ratio in the presence of sacituzumab govitecan or a control antibody.

-

After incubation, the release of the label from lysed target cells into the supernatant is measured.

-

The percentage of specific lysis is calculated to quantify the extent of ADCC.

-

Conclusion

This compound, exemplified by sacituzumab govitecan, represents a significant advancement in the targeted therapy of Triple-Negative Breast Cancer. Its mechanism of action, centered on the specific delivery of a potent cytotoxic payload to Trop-2 expressing cells, has demonstrated substantial preclinical and clinical efficacy. The principles of antibody-drug conjugate design, including target selection, payload potency, and linker stability, are all critical to its success. Further research into overcoming resistance mechanisms and exploring combination therapies will continue to refine the application of this and similar agents in oncology.

References

Whitepaper: Discovery and Synthesis of Agent-4, a Novel STAT3 Inhibitor for the Treatment of Triple-Negative Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive and difficult-to-treat subtype of breast cancer, characterized by the absence of estrogen, progesterone, and HER2 receptors.[1][2] This lack of well-defined molecular targets has made chemotherapy the primary treatment option, which is often associated with significant side effects and the development of resistance.[3] The Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a promising therapeutic target in TNBC, as its persistent activation is crucial for tumor progression, metastasis, and chemoresistance.[4][5] This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Agent-4, a novel, potent, and selective small-molecule inhibitor of STAT3, designed for the targeted therapy of TNBC.

Discovery of Agent-4

The discovery of Agent-4 was initiated through a structure-based virtual screening of a proprietary compound library against the SH2 domain of STAT3. This domain is critical for STAT3 dimerization and subsequent activation, making it an attractive target for therapeutic intervention. The initial screening identified a benzimidazole scaffold as a promising starting point for lead optimization. A focused medicinal chemistry effort was undertaken to enhance potency, selectivity, and drug-like properties, leading to the synthesis of over 150 analogues. Agent-4 emerged as the lead candidate, demonstrating superior performance in a suite of in vitro and in vivo assays.

Data Presentation

The efficacy of Agent-4 was evaluated through a series of preclinical studies. The quantitative data from these studies are summarized below.

Table 1: In Vitro Antiproliferative Activity of Agent-4

| Cell Line | Type | Agent-4 IC50 (μM) |

| MDA-MB-231 | Human TNBC | 0.61 |

| MDA-MB-468 | Human TNBC | 0.65 |

| BT-549 | Human TNBC | 0.72 |

| MCF-10A | Non-tumorigenic breast | > 50 |

IC50 values were determined after 72 hours of continuous exposure to Agent-4.

Table 2: In Vivo Efficacy of Agent-4 in MDA-MB-231 Xenograft Model

| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | + 1850 | - |

| Agent-4 | 25 | + 450 | 75.7 |

Data collected on day 21 post-initiation of treatment. No significant body weight loss or signs of toxicity were observed in the Agent-4 treated group.

Table 3: Effect of Agent-4 on STAT3 Phosphorylation and Target Gene Expression in MDA-MB-231 Cells

| Target Protein/Gene | Assay Type | Agent-4 (1 μM) % Change from Control |

| p-STAT3 (Tyr705) | Western Blot | -85% |

| Total STAT3 | Western Blot | No significant change |

| Cyclin D1 | qPCR | -78% |

| Bcl-xL | qPCR | -82% |

Cells were treated with Agent-4 for 24 hours before analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Agent-4 (Hypothetical)

Agent-4, a 2-substituted benzimidazole derivative, was synthesized via a three-step process:

-

Step 1: Condensation. A mixture of 4-substituted-1,2-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol was refluxed for 4 hours. The reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the benzimidazole core.

-

Step 2: N-Alkylation. The product from Step 1 (1.0 eq) was dissolved in dimethylformamide (DMF), and sodium hydride (1.2 eq) was added portion-wise at 0°C. The mixture was stirred for 30 minutes, followed by the addition of a suitable alkyl halide (1.1 eq). The reaction was stirred at room temperature for 12 hours. The mixture was then poured into ice water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo.

-

Step 3: Purification. The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Agent-4 as a white solid. The final structure was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Cell Viability Assay (CCK-8)

-

TNBC cells (MDA-MB-231, MDA-MB-468, BT-549) and non-cancerous MCF-10A cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The cells were treated with serial dilutions of Agent-4 (0.01 to 100 μM) for 72 hours.

-

After the incubation period, 10 μL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

-

The absorbance was measured at 450 nm using a microplate reader.

-

IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blot Analysis

-

MDA-MB-231 cells were treated with either vehicle (DMSO) or Agent-4 (1 μM) for 24 hours.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein (30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.

In Vivo Xenograft Study

-

Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10⁶ MDA-MB-231 cells into the right flank.

-

When the tumors reached an average volume of 100-150 mm³, the mice were randomized into two groups (n=8 per group): Vehicle control and Agent-4 (25 mg/kg).

-

Treatments were administered daily via intraperitoneal (i.p.) injection.

-

Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

After 21 days, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis. All animal experiments were conducted in accordance with institutional guidelines for animal care.

Visualizations

Signaling Pathway

Caption: STAT3 signaling pathway and inhibition by Agent-4.

Synthesis Workflow

Caption: Chemical synthesis workflow for Agent-4.

Experimental Workflow

Caption: Preclinical evaluation workflow for Agent-4.

Conclusion

The discovery and preclinical evaluation of Agent-4 have demonstrated its potential as a novel therapeutic agent for Triple-Negative Breast Cancer. By selectively inhibiting the STAT3 signaling pathway, Agent-4 effectively suppresses TNBC cell proliferation both in vitro and in vivo, with a favorable safety profile in animal models. The data presented in this whitepaper support the continued development of Agent-4, with the next steps focusing on comprehensive IND-enabling studies to advance this promising candidate toward clinical trials. The targeted inhibition of STAT3 by Agent-4 represents a significant step forward in providing a more effective and less toxic treatment option for patients with TNBC.

References

- 1. genextgenomics.com [genextgenomics.com]

- 2. scispace.com [scispace.com]

- 3. scholars.unh.edu [scholars.unh.edu]

- 4. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Melampomagnolide B Derivatives: A Technical Guide to their Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampomagnolide B (MMB), a sesquiterpene lactone structurally related to parthenolide, has emerged as a promising scaffold for the development of novel anti-cancer agents. The presence of a primary hydroxyl group in MMB allows for facile derivatization, leading to the synthesis of analogues with enhanced potency and potentially improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the anti-cancer activity of various MMB derivatives, with a focus on succinamide, carbamate, and carbonate dimers. We present a comprehensive summary of their biological activity, elucidate the underlying mechanism of action involving the inhibition of the NF-κB signaling pathway, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties. Melampomagnolide B (MMB), a germacranolide sesquiterpene lactone, has demonstrated significant anti-leukemic activity, comparable to its well-studied analogue, parthenolide. A key structural feature of MMB is a primary hydroxyl group, which provides a convenient handle for chemical modification, enabling the creation of diverse libraries of derivatives with potentially superior anti-cancer properties. This guide focuses on the synthesis, in vitro anti-cancer activity, and mechanism of action of prominent MMB derivatives.

Anti-Cancer Activity of Melampomagnolide B Derivatives

A variety of MMB derivatives have been synthesized and evaluated for their anti-cancer activity against a broad range of human cancer cell lines. The most extensively studied classes include succinamide, carbamate, and carbonate derivatives, particularly dimeric forms, which have shown remarkable potency.

Succinamide Derivatives

A series of succinamide derivatives of MMB have been synthesized, including both monomeric and dimeric analogues.[1][2] The dimeric succinamide analogues, in particular, have demonstrated potent anti-cancer activity.

Table 1: Anti-cancer Activity of Dimeric Succinamide MMB Derivatives (GI50, μM) [1]

| Compound | Leukemia (CCRF-CEM) | Non-Small Cell Lung (NCI-H522) | Colon (HCT-116) | Melanoma (LOX IMVI) | Breast (MCF7) |

| 4f | 0.32 | 0.48 | >100 | >100 | 0.77 |

| 4g | 0.28 | 0.42 | 0.86 | 0.37 | 0.42 |

Carbamate Derivatives

Carbamate derivatives of MMB have also been investigated, with several analogues exhibiting promising anti-leukemic activity.[3]

Table 2: Anti-cancer Activity of Carbamate MMB Derivatives (GI50, μM) [3]

| Compound | Leukemia (CCRF-CEM) | Leukemia (RPMI-8226) | Melanoma (MDA-MB-435) | Breast (MDA-MB-468) |

| 6a | 0.68 | 1.98 | 0.46 | 0.57 |

| 6e | 0.62 | >100 | >100 | >100 |

Dimeric Carbamate and Carbonate Derivatives

The synthesis of dimeric carbamate and carbonate analogues of MMB has led to compounds with exceptionally potent anti-cancer activity, often in the nanomolar range. These dimers have shown broad-spectrum activity against both hematological and solid tumor cell lines.

Table 3: Anti-cancer Activity of Dimeric Carbamate and Carbonate MMB Derivatives (GI50, μM)

| Compound | Leukemia (CCRF-CEM) | Non-Small Cell Lung (NCI-H522) | Colon (HCT-116) | Melanoma (LOX IMVI) | Breast (MDA-MB-468) |

| 7b | 0.25 | 0.16 | >100 | >100 | >100 |

| 7c | 0.31 | >100 | >100 | >100 | >100 |

| 7f | 0.78 | 0.16 | 0.19 | 0.17 | 0.19 |

| 8 | - | - | - | - | - |

Note: Compound 8, a simple dicarbonate dimer, was reported to be significantly more cytotoxic than other derivatives against certain cell lines but detailed GI50 values across the full panel were not provided in the primary source.

Mechanism of Action: Inhibition of the NF-κB Pathway

The primary mechanism underlying the anti-cancer activity of MMB and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation.

MMB derivatives act as potent inhibitors of the IκB kinase (IKK) complex, specifically the IKKβ subunit. Molecular docking studies have revealed that these compounds can form a covalent bond with a highly conserved cysteine residue (Cys-46) in the N-terminal lobe of human IKKβ. This covalent modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators. This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Figure 1. Simplified signaling pathway of NF-κB inhibition by Melampomagnolide B derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of MMB derivatives.

In Vitro Anti-Cancer Activity Screening (NCI-60 Protocol)

The anti-cancer activity of MMB derivatives is often evaluated using the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.

Materials:

-

NCI-60 cell lines

-

RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS) and 2 mM L-glutamine

-

96-well microtiter plates

-

MMB derivatives dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Compound Addition: After 24 hours, add the MMB derivatives at various concentrations (typically a 5-log dilution series) to the plates. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Fixation: After incubation, fix the cells by gently adding cold TCA (10% w/v) and incubate for 60 minutes at 4°C.

-

Staining: Discard the supernatant, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.

-

Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Add Tris buffer to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) values based on the absorbance readings.

Figure 2. Experimental workflow for the NCI-60 in vitro anti-cancer screening assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

MMB derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of MMB derivatives and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

MMB derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with MMB derivatives at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

Materials:

-

Cancer cell lines

-

MMB derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with MMB derivatives. Lyse the cells and quantify the protein concentration. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Conclusion

Derivatives of Melampomagnolide B, particularly dimeric succinamide, carbamate, and carbonate analogues, represent a promising class of anti-cancer agents. Their potent and broad-spectrum activity, coupled with a well-defined mechanism of action involving the targeted inhibition of the pro-survival NF-κB pathway, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel MMB derivatives in the pursuit of more effective cancer therapies.

References

- 1. Synthesis of melampomagnolide B derivatives as potential anti-Triple Negative Breast Cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of anti-TNBC agent-4

Following a comprehensive search for a specific compound designated "anti-TNBC agent-4," it has been determined that there is no publicly available scientific literature or data corresponding to an agent with this name. The search for its structural analysis, mechanism of action, and preclinical data did not yield any specific results, suggesting that "this compound" may be a proprietary code name not yet disclosed in public research, a misnomer, or a hypothetical compound.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not feasible without a defined chemical structure and associated biological data. The core requirements of the request—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—are contingent on the availability of specific information for a particular molecule.

Research into novel therapeutic agents for Triple-Negative Breast Cancer (TNBC) is a vibrant and rapidly advancing field. Numerous compounds are under investigation, targeting a variety of molecular pathways implicated in TNBC's aggressive nature. Some of the promising strategies and compound classes that are subjects of intense research include:

-

PI3K/AKT/mTOR Pathway Inhibitors: This signaling cascade is frequently dysregulated in TNBC. Several small molecules are being developed to target key kinases in this pathway, such as PI3K, AKT, and mTOR, to inhibit cancer cell growth and proliferation.[1][2][3][4]

-

PARP Inhibitors: Particularly effective in TNBCs with BRCA mutations, PARP inhibitors exploit deficiencies in DNA repair mechanisms, leading to cancer cell death.[5]

-

Novel Heterocyclic Compounds: Researchers are actively synthesizing and evaluating novel chemical scaffolds, such as indole and quinoline derivatives, for their anti-TNBC activity. These compounds often exhibit mechanisms of action that involve inducing apoptosis (programmed cell death) or halting the cell cycle.

-

Antibody-Drug Conjugates (ADCs): This approach utilizes monoclonal antibodies to specifically target proteins on the surface of TNBC cells and deliver a potent cytotoxic agent.

-

Immunotherapy: Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, are being investigated to harness the patient's immune system to fight TNBC.

While a detailed analysis of "this compound" cannot be provided, the principles of structural analysis, experimental protocol documentation, and pathway visualization are central to the development of any new therapeutic agent. Should a specific chemical entity be provided, a comprehensive technical guide could be generated. This would typically involve:

-

Structural Elucidation: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise three-dimensional structure of the compound.

-

In Vitro and In Vivo Efficacy: Presenting data from cell-based assays (e.g., IC50 values against TNBC cell lines) and animal models to demonstrate anti-tumor activity.

-

Mechanism of Action Studies: Employing techniques like Western blotting, kinase assays, and gene expression profiling to identify the molecular target and the signaling pathways modulated by the compound.

-

Pharmacokinetic and Toxicological Profiling: Detailing the absorption, distribution, metabolism, and excretion (ADME) properties of the agent, as well as its safety profile.

We recommend that researchers, scientists, and drug development professionals interested in the structural analysis of novel anti-TNBC agents consult the extensive body of scientific literature on specific, named compounds to find the detailed data and protocols necessary for their work. If "this compound" is an internal designation for a specific molecule, access to the proprietary data would be required to fulfill the request.

References

- 1. Design, synthesis and biological evaluation of novel 1,3,4,9-tetrahydropyrano[3,4-b]indoles as potential treatment of triple negative breast cancer by suppressing PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Targeted Therapeutic Strategies for Triple-Negative Breast Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy of Dasatinib (as anti-TNBC agent-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] Dasatinib, a multi-targeted tyrosine kinase inhibitor, has emerged as a potential therapeutic agent for TNBC.[1][2][3] This technical guide provides an in-depth overview of the in vitro efficacy of Dasatinib, serving as a comprehensive resource for researchers and drug development professionals. Dasatinib primarily functions by inhibiting Src family kinases, which are crucial in signal transduction downstream of growth factor receptors and integrins, playing a significant role in proliferation, angiogenesis, and invasion.[4] Preclinical studies have demonstrated its anti-proliferative and anti-metastatic effectiveness against TNBC.

Quantitative Efficacy Data

The in vitro potency of Dasatinib against various TNBC cell lines has been evaluated through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric of this efficacy. The data below has been compiled from multiple preclinical investigations.

Table 1: IC50 Values of Dasatinib in Human TNBC Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-231 | 0.04 ± 0.001 | |

| MDA-MB-231 | 6.1 ± 2.2 | |

| HCC-1143 | < 1 | |

| HCC-1937 | < 1 | |

| MDA-MB-468 | > 1 (Resistant) | |

| SUM159-P | Not specified, but sensitive |

Table 2: Effects of Dasatinib on TNBC Cellular Processes

| Cellular Process | TNBC Cell Line(s) | Observed Effect | Reference |

| Proliferation | MDA-MB-231, BT-549 | Inhibition of cell growth and viability. | |

| Apoptosis | MDA-MB-231, HS578T, BT549 | Induction of apoptosis. | |

| Cell Cycle | MDA-MB-231 | G1/S checkpoint arrest. | |

| Invasion & Migration | MDA-MB-231 | Impairment of cell motility and invasion. | |

| Breast Cancer Stem Cell (BCSC) Expansion | SUM159-P | Potent suppression of BCSC expansion and sphere formation. |

Signaling Pathway Analysis

Dasatinib exerts its anti-cancer effects in TNBC primarily through the inhibition of the Src signaling pathway. Src is a non-receptor tyrosine kinase that, when activated, phosphorylates downstream targets involved in cell proliferation, survival, migration, and invasion. In some TNBCs, the interaction between Syndecan-Binding Protein (SDCBP) and c-Src promotes the tyrosine phosphorylation of c-Src at residue 419, leading to cell cycle progression. Dasatinib inhibits this phosphorylation, thereby blocking SDCBP-induced proliferation. Furthermore, Dasatinib has been shown to disrupt the actin cytoskeleton and downregulate ETS proto-oncogene 1 (ETS1) and matrix metalloproteinase 3 (MMP3), leading to the remodeling of the extracellular matrix and inhibition of metastasis.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials :

-

TNBC cell lines (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

Dasatinib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure :

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treat cells with a serial dilution of Dasatinib and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Aspirate the medium and add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials :

-

TNBC cell lines

-

6-well plates

-

Dasatinib stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure :

-

Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with Dasatinib for 24-48 hours.

-

Harvest cells (including floating cells in the medium) and wash with cold 1X PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

Western Blotting for Src Phosphorylation

This technique is used to detect the phosphorylation status of Src kinase.

-

Materials :

-

TNBC cell lines

-

Dasatinib stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Src (Tyr416), anti-Src, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure :

-

Treat cells with Dasatinib for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

-

Materials :

-

TNBC cell lines

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium and medium with FBS

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

-

Procedure :

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend 2 x 10^5 TNBC cells in serum-free medium and add to the upper chamber of the insert.

-

Add medium containing 30% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24 hours.

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invaded cells in several microscopic fields.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of Dasatinib.

Conclusion

The collective in vitro data strongly suggest that Dasatinib is a potent inhibitor of TNBC cell proliferation, survival, and invasion. Its mechanism of action, primarily through the inhibition of Src kinase and its downstream signaling pathways, provides a solid rationale for its further investigation as a therapeutic agent for this aggressive breast cancer subtype. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued preclinical assessment of Dasatinib and other potential anti-TNBC agents.

References

- 1. Dasatinib inhibits c-src phosphorylation and prevents the proliferation of Triple-Negative Breast Cancer (TNBC) cells which overexpress Syndecan-Binding Protein (SDCBP) | PLOS One [journals.plos.org]

- 2. Dasatinib sensitises triple negative breast cancer cells to chemotherapy by targeting breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dasatinib attenuates overexpression of Src signaling induced by the combination treatment of veliparib plus carboplatin in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Cyclin-Dependent Kinase 7 (CDK7) as a Therapeutic Target for the Novel Anti-TNBC Agent-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets.[1][2][3] This guide outlines a comprehensive strategy for the identification and validation of a therapeutic target for a hypothetical novel compound, "anti-TNBC Agent-4." Through a simulated target identification process, Cyclin-Dependent Kinase 7 (CDK7) is identified as the primary molecular target. CDK7 is a crucial regulator of both the cell cycle and gene transcription, and its overexpression is linked to poor prognosis in TNBC.[4][5] This document provides an in-depth overview of the experimental methodologies required to validate CDK7 as the target of Agent-4, complete with quantitative data, detailed protocols, and pathway and workflow visualizations to support preclinical development.

Introduction: The Rationale for Targeting CDK7 in TNBC

TNBC is characterized by high genetic complexity and the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, precluding the use of targeted endocrine or HER2-directed therapies. Consequently, treatment relies on conventional chemotherapy, which is often associated with high relapse rates.

The development of targeted therapies is paramount. A key strategy involves identifying and inhibiting kinases that drive the oncogenic state. Cyclin-Dependent Kinase 7 (CDK7) has emerged as a high-value target. It plays a dual role in cellular function:

-

Cell Cycle Regulation: As a core component of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive cell cycle progression.

-

Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.

Many aggressive cancers, including TNBC, exhibit "transcriptional addiction," a heavy reliance on the continuous transcription of key oncogenes and survival genes. By inhibiting CDK7, it is possible to simultaneously arrest the cell cycle and disrupt the transcriptional machinery that sustains the tumor, making it a highly attractive therapeutic strategy. This guide assumes that a high-throughput screen has identified "Agent-4" as a potent inhibitor of TNBC cell proliferation, and the subsequent efforts are focused on validating CDK7 as its primary target.

Target Identification Workflow

The process of identifying a drug's target involves a systematic funneling approach, starting from broad cellular effects and narrowing down to specific molecular interactions.

Target Validation: Biochemical and Cellular Assays

Once a candidate target is identified, a rigorous validation process is essential to confirm that the drug's efficacy is a direct result of its interaction with the target.

Biochemical Assays: Direct Target Engagement

Biochemical assays confirm the direct inhibitory effect of Agent-4 on the kinase activity of purified CDK7 protein.

Table 1: In Vitro Kinase Inhibition by Agent-4

| Kinase Complex | Agent-4 IC50 (nM) | THZ1 IC50 (nM) (Reference) |

|---|---|---|

| CDK7 /CycH/MAT1 | 9.5 | 6.9 |

| CDK2/CycE1 | 1,450 | > 10,000 |

| CDK9/CycT1 | 3,100 | > 10,000 |

| CDK12/CycK | > 5,000 | 67.0 |

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Data is hypothetical but based on reported values for selective CDK7 inhibitors.

Experimental Protocol: In Vitro Kinase Assay (FRET-based)

-

Objective: To determine the IC50 of Agent-4 against purified human CDK7/Cyclin H/MAT1 complex.

-

Materials: Recombinant human CDK7/CycH/MAT1, ATP, kinase buffer, FRET-based peptide substrate, Agent-4, and reference inhibitors (e.g., THZ1).

-

Procedure:

-

Prepare serial dilutions of Agent-4 in DMSO.

-

In a 384-well plate, add kinase buffer, the CDK7 enzyme complex, and the peptide substrate.

-

Add the diluted Agent-4 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assays: On-Target Effects in TNBC Cells

Cell-based assays are crucial to confirm that Agent-4 engages CDK7 within a cellular context and produces the expected downstream biological effects.

Table 2: Cellular Activity of Agent-4 in TNBC Cell Lines

| Cell Line | Subtype | Agent-4 GI50 (nM) | Effect on p-RNAPII (Ser5) at 100 nM | Apoptosis Induction (Caspase 3/7) at 100 nM |

|---|---|---|---|---|

| MDA-MB-231 | Mesenchymal | 35 | ↓↓↓ | ↑↑↑ |

| MDA-MB-468 | Basal-like | 42 | ↓↓↓ | ↑↑↑ |

| BT-549 | Mesenchymal | 55 | ↓↓ | ↑↑ |

GI50 is the concentration for 50% growth inhibition. Down arrows (↓) indicate a decrease in phosphorylation, and up arrows (↑) indicate an increase in apoptosis, relative to vehicle control. Data is hypothetical but representative of published findings.

Experimental Protocol: Western Blot for Phospho-RNA Polymerase II

-

Objective: To measure the inhibition of CDK7-mediated phosphorylation of RNA Polymerase II (Pol II) at Serine 5 in TNBC cells treated with Agent-4.

-

Procedure:

-

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Agent-4 (e.g., 0, 10, 50, 100, 250 nM) for 6 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30 µg of protein lysate per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against Phospho-RNAPII (Ser5).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for total RNAPII and a loading control (e.g., GAPDH).

-

Experimental Protocol: Cell Viability Assay (MTS/MTT)

-

Objective: To determine the anti-proliferative effect of Agent-4 on a panel of TNBC cell lines.

-

Procedure:

-

Seed TNBC cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 3,000-5,000 cells per well. Allow them to attach overnight.

-

Treat the cells with a 10-point serial dilution of Agent-4 or vehicle control (DMSO) for 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a formazan product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Normalize absorbance values to the vehicle control to calculate percent viability. Determine the GI50 value by plotting viability against drug concentration.

Signaling Pathway and Validation Workflow Visualization

Visualizing the underlying biological pathway and the experimental process is key to understanding the mechanism of action and the validation strategy.

CDK7 Signaling Pathway in TNBC

CDK7's dual function makes it a master regulator. Its inhibition by Agent-4 is hypothesized to block both transcription of oncogenes (like MYC) and cell cycle progression.

Experimental Workflow for Target Validation

The validation process follows a logical progression from in vitro biochemical confirmation to cellular mechanism and finally to in vivo efficacy models.

In Vivo Target Validation

The definitive validation of a therapeutic target requires demonstrating efficacy in a preclinical animal model. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful tools for this purpose.

Table 3: Hypothetical In Vivo Efficacy of Agent-4 in a TNBC PDX Model

| Treatment Group | Dosing Schedule | Average Tumor Volume Change (%) | Body Weight Change (%) |

|---|---|---|---|

| Vehicle | 10 mL/kg, daily | +210% | +2% |

| Agent-4 | 15 mg/kg, daily | -55% (Regression) | -4% |

| Doxorubicin | 5 mg/kg, weekly | -30% (Stasis) | -12% |

Experimental Protocol: TNBC Patient-Derived Xenograft (PDX) Study

-

Objective: To evaluate the anti-tumor efficacy and tolerability of Agent-4 in an established TNBC PDX model.

-

Model: Female immunodeficient mice (NSG or nude) are subcutaneously implanted with tumor fragments from a TNBC patient. Tumors are allowed to grow to an average volume of 150-200 mm³.

-

Procedure:

-

Randomize mice into treatment cohorts (e.g., Vehicle, Agent-4, standard-of-care chemotherapy).

-

Administer Agent-4 via the determined route (e.g., oral gavage) daily for 21 days.

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for p-RNAPII) to confirm in vivo target engagement.

-

-

Data Analysis: Compare the mean tumor growth inhibition (TGI) between the Agent-4 treated group and the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Conclusion

This guide presents a rigorous, multi-faceted approach to validating CDK7 as the primary therapeutic target of a novel anti-TNBC agent. Through a combination of biochemical, cellular, and in vivo experiments, this workflow establishes a clear link between the direct inhibition of CDK7 by Agent-4 and its potent anti-tumor activity. The quantitative data and detailed protocols provided herein serve as a blueprint for the preclinical development of CDK7 inhibitors, a promising therapeutic strategy for the treatment of Triple-Negative Breast Cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [en-cancer.fr]

- 3. Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer - Institut Curie [institut-curie.org]

- 4. Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Evaluation of Novel Anti-Triple-Negative Breast Cancer (TNBC) Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triple-Negative Breast Cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies.[1][2] Accounting for 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted treatments.[1][3] This guide provides a comprehensive overview of the preclinical evaluation pipeline for novel anti-TNBC compounds, detailing critical signaling pathways, experimental protocols, and data interpretation.

Key Signaling Pathways in TNBC as Therapeutic Targets

The development of effective TNBC therapies hinges on targeting the aberrant signaling pathways that drive its growth, proliferation, and metastasis. Several core pathways have been identified as crucial for TNBC progression.[4]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in TNBC, playing a central role in cell proliferation, survival, and resistance to therapy. Genetic alterations such as mutations in PIK3CA and loss of the tumor suppressor PTEN are common in TNBC, making this pathway a prime target for novel inhibitors.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling cascade is essential for TNBC cell migration, invasiveness, and the maintenance of cancer stem-like cells. Targeting components of this pathway, such as the Wnt receptors or downstream effectors, presents a promising therapeutic strategy.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune response, and cell survival. In TNBC, it is often constitutively active, contributing to tumor progression and chemoresistance.

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is involved in regulating cell proliferation and differentiation. Its upregulation has been observed in TNBC, suggesting its potential as a therapeutic target.

Below is a diagram illustrating the interplay of these key signaling pathways in TNBC.

In Vitro Evaluation of Novel Compounds

The initial preclinical assessment of novel anti-TNBC compounds involves a battery of in vitro assays to determine their efficacy and mechanism of action.

A typical in vitro experimental workflow is depicted below.

References

- 1. Exploring Molecular Pathways of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutic strategies in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targets of triple-negative breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Navigating Apoptosis Induction in Triple-Negative Breast Cancer: A Technical Overview of Putative "Anti-TNBC Agent-4" Compounds

Introduction: The term "anti-TNBC agent-4" does not correspond to a single, universally recognized therapeutic agent in current scientific literature. Instead, it appears to be a placeholder or internal designation that could refer to several distinct compounds investigated for their potential against Triple-Negative Breast Cancer (TNBC). This technical guide synthesizes publicly available data on a few such agents, each with a unique mechanism for inducing apoptosis, a critical pathway for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the core mechanisms, quantitative data, and experimental methodologies associated with these potential anti-TNBC agents.

Agent Profile: IKKβ Inhibitor (Referred to as "this compound (compound 7)")

This agent demonstrates potent pro-apoptotic activity in TNBC cells by targeting the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.

Mechanism of Action

This compound functions as an inhibitor of the IκB kinase β (IKKβ).[1] By inhibiting IKKβ, it prevents the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This action blocks the degradation of IκBα, thereby sequestering the NF-κB complex (p50/p65) in the cytoplasm and preventing its translocation to the nucleus. The inhibition of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes, ultimately leads to the induction of apoptosis in TNBC cells.[1][2]

Data Presentation: In Vitro Efficacy

| Cell Line | IC50 (μM) | Reference |

| Various TNBC Cells | 0.37 - 1.52 | [1] |

Experimental Protocols

IKKβ Kinase Assay (In Vitro): This assay is designed to measure the enzymatic activity of IKKβ and the inhibitory effect of the agent. A common method is the ADP-Glo™ Kinase Assay.

-

Reaction Setup : The kinase reaction is typically performed in a 384-well plate. The reaction mixture includes kinase buffer (e.g., 50 mM Tris pH 7.5, 12 mM MgCl₂, 1 mM β-glycerophosphate), ATP at a concentration near its Km for the enzyme, a suitable IKKβ substrate (like IκBα peptide or a generic substrate like IKKtide), and the purified IKKβ enzyme.

-

Inhibitor Addition : The "this compound" is added at various concentrations to the reaction wells.

-

Incubation : The reaction is incubated at room temperature for a set period, typically 60 minutes.

-

ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of Kinase Detection Reagent, which converts the generated ADP back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.

-

Measurement : Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the IKKβ activity. The IC50 value is calculated from the dose-response curve.

Western Blot for NF-κB Pathway Proteins: This technique is used to detect changes in the phosphorylation status and localization of key proteins in the NF-κB pathway within TNBC cells following treatment.

-

Cell Lysis : TNBC cells are treated with the agent for a specified time. Cells are then washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the cell lysates is determined using a method like the BCA assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 15 µg per lane) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : The membrane is blocked with a solution like 5% nonfat dried milk in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IKKβ, phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control like β-actin is also used.

-

Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The signal is visualized using a chemiluminescent substrate (e.g., ECL reagent) and captured on X-ray film or with a digital imager.

Mandatory Visualization

Caption: Inhibition of the NF-κB pathway by "this compound".

Agent Profile: SYA013

SYA013 is a homopiperazine analogue of haloperidol that shows promise in TNBC by inducing apoptosis through the intrinsic, or mitochondrial, pathway.

Mechanism of Action

SYA013 triggers apoptosis by modulating the balance of Bcl-2 family proteins. It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL. This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. The released cytochrome c then contributes to the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.

Data Presentation

While specific IC50 values are not detailed in the provided search results, the pro-apoptotic effect is shown to be concentration-dependent in MDA-MB-231 cells at concentrations of 1–5 μM.

Experimental Protocols

Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases.

-

Cell Culture and Treatment : MDA-MB-231 cells are seeded in a 96-well plate and treated with SYA013 (e.g., 1-5 μM) for a specified period, such as 48 hours.

-

Reagent Preparation : The Caspase-Glo® 3/7 Reagent is prepared by reconstituting the lyophilized substrate with the provided buffer and allowing it to equilibrate to room temperature.

-

Assay Procedure : An equal volume of the Caspase-Glo® 3/7 Reagent is added directly to the cell culture wells. The plate is mixed on a plate shaker for 30 seconds.

-

Incubation : The plate is incubated at room temperature for at least 30 minutes to allow for cell lysis and the enzymatic reaction to stabilize.

-

Measurement : The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.

Annexin V/Propidium Iodide (PI) Flow Cytometry: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : TNBC cells are treated with various concentrations of SYA013.

-

Cell Harvesting : After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.

-

Staining : FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Incubation : The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. The results allow for the quantification of different cell populations based on their fluorescence profiles.

Mandatory Visualization

Caption: SYA013 induces apoptosis via the intrinsic pathway.

Agent Profile: 4-Vinylphenol (4VP)

4-Vinylphenol is a natural agent that has been shown to induce apoptosis and inhibit metastasis and cancer stemness features in breast cancer cells.

Mechanism of Action

The anti-cancer activities of 4-Vinylphenol are likely mediated through the modulation of several signaling pathways, including the β-catenin, EGFR, and PI3K/AKT pathways. By inhibiting these pro-survival pathways, 4VP promotes an apoptotic response. This is evidenced by the increased expression of the executioner caspase-3 and the initiator caspase-9 upon treatment, suggesting the involvement of the intrinsic apoptotic pathway.

Data Presentation

Specific quantitative data on apoptosis rates or IC50 values were not available in the provided search results. However, its activity has been demonstrated in CSC-enriched MDA-MB-231 cells.

Experimental Protocols

Western Blot for Apoptotic and Signaling Proteins: This method is used to assess the effect of 4VP on the expression levels of key proteins.

-

Cell Culture and Lysis : CSC-enriched MDA-MB-231 cells are treated with 4VP. Following treatment, cells are lysed as described previously.

-

Protein Analysis : Western blot analysis is performed using primary antibodies against caspase-3, caspase-9, β-catenin, p-EGFR, p-AKT, and total levels of EGFR and AKT to determine the impact on these signaling pathways. Standard procedures for SDS-PAGE, transfer, blocking, and antibody incubation are followed as detailed in Section 1.

Mandatory Visualization

Caption: Proposed mechanisms of 4-Vinylphenol action in TNBC cells.

Agent Profile: Carglumic Acid

Carglumic acid, an FDA-approved drug for hyperammonemia, has been repurposed and shown to have anti-cancer activity in several cancer types, including TNBC.

Mechanism of Action

Carglumic acid induces apoptosis in TNBC cells, and this effect is mediated by the activation of caspase-3. While the complete upstream signaling pathway is still under investigation, the activation of this key executioner caspase is a definitive step in its mechanism of action, leading to the inhibition of cancer cell proliferation.

Data Presentation: Apoptosis Induction

| Cell Line | Treatment | Sub-G1 Population (Apoptotic Cells) | Reference |

| MDA-MB-231 | Untreated | 1.8% | |

| MDA-MB-231 | Carglumic Acid | 12.8% |

Experimental Protocols

Cell Cycle Analysis for Sub-G1 Population: This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis by measuring their DNA content.

-

Cell Treatment and Fixation : MDA-MB-231 cells are treated with carglumic acid. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

DNA Staining : The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry : The DNA content of individual cells is measured by a flow cytometer. Apoptotic cells, which have fragmented DNA, will appear as a distinct population with lower DNA content than G1 cells (the "sub-G1" peak).

-

Quantification : The percentage of cells in the sub-G1 phase is quantified using cell cycle analysis software.

Mandatory Visualization

Caption: Carglumic acid induces apoptosis via Caspase-3 activation.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Anti-TNBC Agent-4 in Triple-Negative Breast Cancer Cell Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triple-Negative Breast Cancer (TNBC) is a clinically aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This absence of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is a critical need for the development of novel therapeutic agents that can effectively target the molecular pathways driving TNBC progression.

Anti-TNBC Agent-4 is a novel small molecule inhibitor that has demonstrated potent cytotoxic effects in various TNBC cell lines. This agent is an inhibitor of IKKβ, which blocks the phosphorylation of IκB and p65, key components of the NF-κB signaling pathway.[1][2] The aberrant activation of the NF-κB pathway is a hallmark of many cancers, including TNBC, where it promotes cell survival, proliferation, and metastasis. By inhibiting this pathway, this compound induces apoptosis in TNBC cells, presenting a promising avenue for targeted therapy.

These application notes provide detailed protocols for the culture of TNBC cells and the subsequent evaluation of the efficacy of this compound through a series of in vitro and in vivo assays.

Materials and Methods

Cell Line Selection and Culture

A panel of well-characterized TNBC cell lines is recommended to evaluate the efficacy of this compound across different molecular subtypes of TNBC.

Recommended TNBC Cell Lines:

| Cell Line | Subtype | Recommended Culture Medium |

| MDA-MB-231 | Mesenchymal-like | Leibovitz's L-15 Medium + 10% FBS |

| HCC1937 | Basal-like 1 (BRCA1 mutant) | RPMI-1640 Medium + 10% FBS |

| BT-20 | Basal-like 2 | Eagle's Minimum Essential Medium + 10% FBS |

| MDA-MB-468 | Basal-like 1 | Leibovitz's L-15 Medium + 10% FBS |

Note: Cell line subtypes and characteristics are based on established cancer cell line databases and scientific literature.[3][4][5]

General Cell Culture Protocol:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 (except for MDA-MB-231 and MDA-MB-468, which are cultured in a non-CO2 incubator).

-

Subculture cells when they reach 80-90% confluency. For subculturing, wash the cell monolayer with PBS, and detach the cells using a suitable dissociation reagent like Trypsin-EDTA.

In Vitro Efficacy Studies

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Seed TNBC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical IC50 Values of this compound:

| Cell Line | IC50 (µM) after 48h |

| MDA-MB-231 | 1.25 |

| HCC1937 | 0.87 |

| BT-20 | 1.52 |

| MDA-MB-468 | 0.37 |

Note: The IC50 values for MDA-MB-468 and BT-20 are consistent with published data.

Western blotting is used to detect the expression of key apoptosis-related proteins to confirm the mechanism of action of this compound.

Protocol:

-

Seed TNBC cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Expected Results:

| Protein | Expected Change with this compound |

| Cleaved Caspase-3 | Increased |

| Cleaved PARP | Increased |

| Bcl-2 | Decreased |

| β-actin | No change |

The transwell or Boyden chamber assay is used to assess the effect of this compound on the migratory potential of TNBC cells.

Protocol:

-

Pre-coat the upper chamber of a transwell insert (8 µm pore size) with a thin layer of Matrigel for invasion assays (optional for migration assays).

-

Seed 5 x 10⁴ TNBC cells in serum-free medium in the upper chamber.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound at a sub-lethal concentration (e.g., IC50/4) to both the upper and lower chambers.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Hypothetical Cell Migration Inhibition Data:

| Cell Line | % Inhibition of Migration |

| MDA-MB-231 | 68% |

| HCC1937 | 55% |

| BT-20 | 48% |

| MDA-MB-468 | 72% |

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are valuable for preclinical evaluation as they can recapitulate the heterogeneity of human tumors.

Protocol:

-

Implant TNBC PDX fragments or inject 1 x 10⁶ TNBC cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

-

When tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or vehicle control.

-

Measure tumor volume and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Hypothetical Tumor Growth Inhibition Data:

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | 1250 | - |

| This compound | 480 | 61.6% |

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for the MTT-based cell viability assay.

Workflow for In Vivo Xenograft Study

Caption: Workflow for the in vivo TNBC xenograft study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triple Negative Breast Cancer Cell Lines: One Tool in the Search for Better Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of triple-negative breast cancer cell lines classified under the same molecular subtype using different molecular characterization techniques: Implications for translational research | PLOS One [journals.plos.org]

Application Note: IC50 Determination of Anti-TNBC Agent-4 in MDA-MB-231 Cells

Introduction